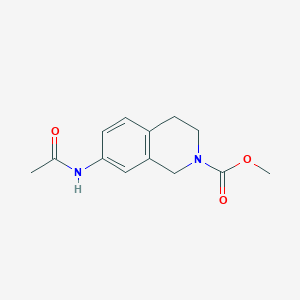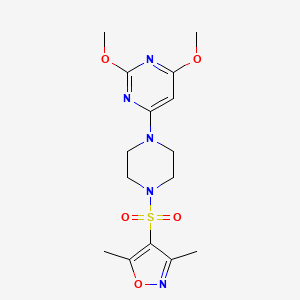![molecular formula C7H6F2O4 B2873690 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 2445791-21-7](/img/structure/B2873690.png)
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorobicyclo[111]pentane-1,3-dicarboxylic acid is a unique compound characterized by its bicyclic structure with two fluorine atoms and two carboxylic acid groups
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves highly selective radical chlorination . This process, together with radical hydrodechlorination, leads to the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions .
Biochemical Pathways
The exact biochemical pathways affected by 2,2-Difluorobicyclo[11The compound’s role in the synthesis of various bioactive compounds suggests that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Result of Action
The result of the action of this compound is the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . These new compounds could potentially be used in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as TMS3SiH, which is used in radical hydrodechlorination . .
Vorbereitungsmethoden
The synthesis of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves several steps. One notable method includes the highly selective radical chlorination of the compound, followed by radical hydrodechlorination using TMS3SiH. This process results in the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . The exact positions of all halogen atoms are confirmed by X-ray diffraction .
Analyse Chemischer Reaktionen
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Radical Chlorination: This reaction involves the selective addition of chlorine atoms to the compound, resulting in the formation of polyhalogenated derivatives.
Hydrodechlorination: Using TMS3SiH, the chlorine atoms can be selectively removed, leading to the formation of different bicyclo[1.1.1]pentane derivatives.
Common reagents used in these reactions include chlorine and TMS3SiH, with major products being polyhalogenated bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments in drug candidates, improving their physicochemical properties.
Organic Chemistry: The compound is used in the synthesis of various derivatives, which are studied for their unique chemical properties.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring.
Polyhalogenated Bicyclo[1.1.1]pentanes: These derivatives have multiple halogen atoms, which can significantly alter their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Eigenschaften
IUPAC Name |
2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O4/c8-7(9)5(3(10)11)1-6(7,2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFABKCVCYQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445791-21-7 |
Source


|
| Record name | 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![ethyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2873614.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)




![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
